dimethyl- CAS No. 1266114-93-5](/img/structure/B1411846.png)
Silane, [(5-bromo-1,1-dimethylpentyl)oxy](1,1-dimethylethyl)dimethyl-
Overview
Description
“Silane, (5-bromo-1,1-dimethylpentyl)oxydimethyl-” is a chemical compound with the molecular formula C13H29BrOSi and a molecular weight of 309.36 . It is used in various applications and synthesis methods .
Molecular Structure Analysis
The molecular structure of “Silane, (5-bromo-1,1-dimethylpentyl)oxydimethyl-” involves a silane backbone with various functional groups attached. These include a 5-bromo-1,1-dimethylpentyl group and a 1,1-dimethylethyl group .Physical And Chemical Properties Analysis
“Silane, (5-bromo-1,1-dimethylpentyl)oxydimethyl-” has a variety of physical and chemical properties. These include a molecular formula of C13H29BrOSi, a molecular weight of 309.36, and various other properties related to its structure .Scientific Research Applications
Surface Modification
This silane compound can be used to modify surfaces to improve adhesion between organic and inorganic materials. It can introduce functional groups onto surfaces, which can be beneficial for applications like coatings, adhesives, and composite materials .
Polymer Composites
In the field of polymer composites, silanes like this one can be used to enhance the interface between the polymer matrix and fillers. This results in improved mechanical properties, such as increased tensile strength and modulus, as well as better thermal stability .
Coatings
The compound can be utilized in the development of coatings with specific properties. For example, it can be used to create hydrophobic or hydrophilic surfaces, anti-corrosion coatings, or even self-cleaning coatings by manipulating the surface energy of the material .
Water Treatment
Silane compounds can be used in water treatment processes. They can help in the removal of contaminants from water by acting as flocculating agents or by forming protective layers on filtration membranes to prevent fouling .
Nanoparticle Synthesis
The compound’s ability to act as a surface modifier makes it suitable for use in the synthesis of nanoparticles. It can help in controlling the size and distribution of nanoparticles, which is crucial for applications in drug delivery, imaging, and sensors .
Adhesion Promoters
As an adhesion promoter, this silane can be applied to improve the bond between different types of materials, such as metals, glass, and polymers. This is particularly useful in the automotive and aerospace industries where strong and durable bonds are required .
Environmental Degradation Protection
Silane compounds can protect materials from environmental degradation. They can be used to treat surfaces that are exposed to harsh environmental conditions, providing resistance against UV radiation, moisture, and chemical attack .
properties
IUPAC Name |
(6-bromo-2-methylhexan-2-yl)oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29BrOSi/c1-12(2,3)16(6,7)15-13(4,5)10-8-9-11-14/h8-11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSZWFHSSPGADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, [(5-bromo-1,1-dimethylpentyl)oxy](1,1-dimethylethyl)dimethyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



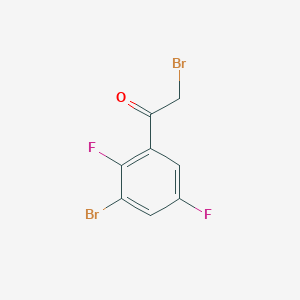
![1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1411766.png)
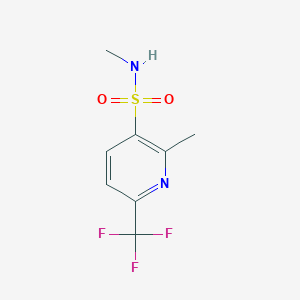

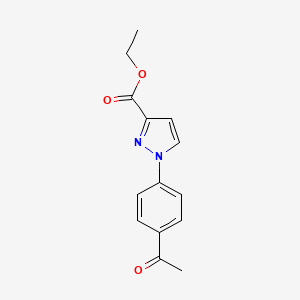
![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1411772.png)
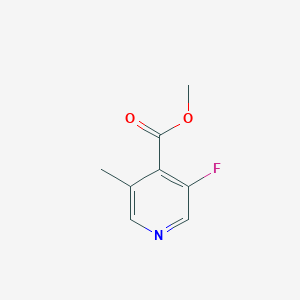
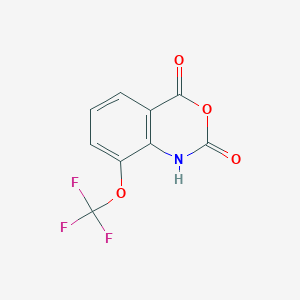
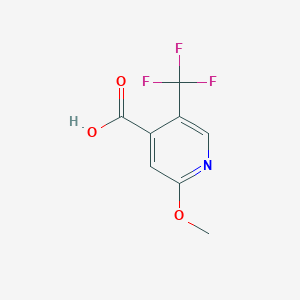
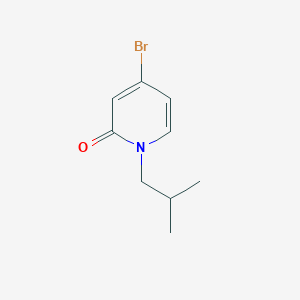

![2-[2-(2,2,2-Trifluoroethoxy)-phenyl]-ethanol](/img/structure/B1411784.png)
![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1411785.png)
